molecular formula C11H10FNO3 B15304670 methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B15304670
M. Wt: 223.20 g/mol
InChI Key: YVCSWEUQOJZYPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-fluoro-6-methoxyindole with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral and antimicrobial activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is unique due to the presence of the fluoro group, which can enhance its biological activity and specificity compared to other halogenated derivatives. The fluoro group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3

InChI Key

YVCSWEUQOJZYPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F

Origin of Product

United States

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